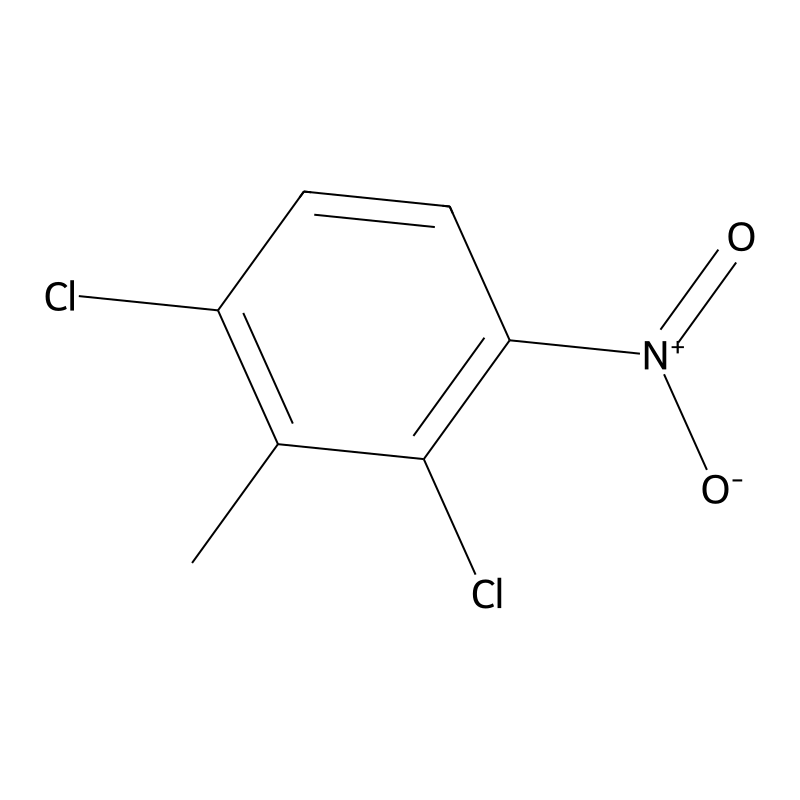2,6-Dichloro-3-nitrotoluene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dichloro-3-nitrotoluene is an organic compound with the molecular formula and a molecular weight of approximately 206.02 g/mol. It is characterized by the presence of two chlorine atoms and one nitro group attached to a toluene ring, specifically at the 2 and 6 positions of the aromatic ring and at the 3 position of the methyl group. This compound appears as a solid at room temperature and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Organic Synthesis Intermediate
2,6-DCNT serves as a valuable intermediate in organic synthesis []. Its reactive chlorine and nitro functional groups allow for further chemical transformations, enabling the synthesis of complex organic molecules. Research explores its use in creating pharmaceuticals, agrochemicals, and dyestuffs [].
Here are some examples of its use in organic synthesis:
- Preparation of substituted phenols: The nitro group in 2,6-DCNT can be reduced to an amine, which can then be further converted to a phenol via various reactions.
- Synthesis of heterocyclic compounds: The reactive chlorine atoms can participate in cyclization reactions, leading to the formation of nitrogen-containing heterocyclic rings.
Material Science Research
The properties of 2,6-DCNT are being investigated for potential applications in material science research. Studies explore its use in:
- Crystal Engineering: The arrangement of molecules in the crystal lattice of 2,6-DCNT is being studied for its potential role in designing new materials with specific properties.
- Organic Electronics: Researchers are investigating the possibility of using 2,6-DCNT in the development of organic electronic devices due to its electronic properties.
The chemical behavior of 2,6-dichloro-3-nitrotoluene includes various reactions typical of aromatic compounds:
- Nitration: The compound can undergo further nitration to introduce additional nitro groups.
- Reduction: It can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in substitution reactions, facilitating the synthesis of various derivatives.
The specific reaction pathways depend on the conditions and reagents used.
The synthesis of 2,6-dichloro-3-nitrotoluene typically involves nitration reactions using various nitrating agents. Common methods include:
- Nitration of 2,6-Dichlorotoluene: This method involves treating 2,6-dichlorotoluene with a mixture of nitric acid and sulfuric acid under controlled conditions to yield 2,6-dichloro-3-nitrotoluene .
- Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄).
- Conditions: The reaction is usually carried out at temperatures ranging from 0°C to 50°C.
- Alternative Methods: Other methods may involve using oleum or other nitrating mixtures to improve yields and reduce by-products .
2,6-Dichloro-3-nitrotoluene serves several important functions in different fields:
- Organic Synthesis: It acts as a key intermediate in synthesizing various pharmaceuticals and agrochemicals.
- Dyes and Pigments: This compound is utilized in producing dyes due to its stable aromatic structure.
- Research: It is often used in laboratories for studying chlorinated compounds' reactivity and properties.
Interaction studies involving 2,6-dichloro-3-nitrotoluene focus on its behavior in biological systems and its environmental impact. Research has shown that chlorinated compounds can interact with biological membranes, potentially leading to toxicity. Moreover, studies indicate that such compounds can undergo biotransformation in microbial systems, affecting their persistence in the environment .
Several compounds share structural similarities with 2,6-dichloro-3-nitrotoluene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dichlorotoluene | C7H6Cl2 | Similar dichlorination pattern; used in pesticides |
| 2-Chloro-4-nitrotoluene | C7H6ClN | Contains a nitro group at a different position; used in dye synthesis |
| 3-Nitroaniline | C6H6N2O2 | Aniline derivative; exhibits different reactivity due to amino group |
Uniqueness
What sets 2,6-dichloro-3-nitrotoluene apart is its specific arrangement of chlorine and nitro groups on the aromatic ring. This unique positioning influences its reactivity profile and applications compared to other similar compounds. The combination of two chlorine atoms with a nitro group makes it particularly useful in specialized chemical syntheses where such functional groups are required.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








